molecular formula C7H8N2O2 B13444770 Pyrazinoic Acid-d3 Ethyl Ester

Pyrazinoic Acid-d3 Ethyl Ester

Cat. No.: B13444770
M. Wt: 155.17 g/mol
InChI Key: SZYQPTAROQANMV-QGZYMEECSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinoic Acid-d3 Ethyl Ester typically involves the esterification of pyrazinoic acid with ethanol in the presence of a deuterium source. The reaction is catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the ester bond . The general reaction can be represented as follows:

Pyrazinoic Acid+EthanolH2SO4Pyrazinoic Acid-d3 Ethyl Ester+Water\text{Pyrazinoic Acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Pyrazinoic Acid+EthanolH2​SO4​​Pyrazinoic Acid-d3 Ethyl Ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of deuterated ethanol ensures the incorporation of deuterium atoms into the final product. The reaction mixture is typically heated and the ester is distilled off as it forms to prevent the reverse reaction .

Chemical Reactions Analysis

Types of Reactions

Pyrazinoic Acid-d3 Ethyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Pyrazinoic acid and ethanol.

    Reduction: Pyrazinoic alcohol.

    Substitution: Various substituted pyrazinoic acid derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Pyrazinoic Acid-d3 Ethyl Ester involves its conversion to pyrazinoic acid, which then exerts its effects on Mycobacterium tuberculosis. Pyrazinoic acid inhibits multiple targets, including energy production and trans-translation, which are essential for the survival of the bacteria . The compound also interferes with the synthesis of coenzyme A, further disrupting bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazinoic Acid-d3 Ethyl Ester is unique due to the presence of deuterium atoms, which makes it particularly useful in proteomics research and studies involving isotopic labeling. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing for precise tracking and analysis of the compound in biological systems .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

155.17 g/mol

IUPAC Name

ethyl 3,5,6-trideuteriopyrazine-2-carboxylate

InChI

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3/i3D,4D,5D

InChI Key

SZYQPTAROQANMV-QGZYMEECSA-N

Isomeric SMILES

[2H]C1=C(N=C(C(=N1)[2H])C(=O)OCC)[2H]

Canonical SMILES

CCOC(=O)C1=NC=CN=C1

Origin of Product

United States

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